3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid
Description
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)sulfonyl-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-16-7-6-15(18(22)23)12-17(16)26(24,25)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPUCDMCLMFVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Fluorobenzoic Acid Derivatives
The 4-fluorobenzoic acid core can be prepared or activated through esterification or conversion to acid chlorides to facilitate subsequent coupling reactions.
Esterification : 4-Fluorobenzoic acid is refluxed with absolute ethanol in the presence of sulfuric acid to form 4-fluorobenzoate esters. The reaction is monitored by thin-layer chromatography (TLC) and followed by solvent extraction to isolate the ester with yields around 80%.
Hydrazide Formation : The ester intermediate can be converted to hydrazides by reaction with hydrazine hydrate in ethanol under stirring for 12-15 hours.
These activated intermediates serve as precursors for further functionalization.
Sulfonylation and Coupling with Benzylpiperazine
The critical step in preparing 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid is the formation of the sulfonamide bond between the sulfonylated benzoic acid and the benzylpiperazine moiety.
Sulfonyl Chloride Formation : Sulfinic acid intermediates derived from 4-fluorobenzoic acid derivatives are converted to sulfonyl chlorides using halogenating agents such as N-chlorosuccinimide (NCS). NCS is preferred over N-bromosuccinimide (NBS) due to better conversion rates and reduced hydrolysis side reactions.
Sulfonamide Formation : The sulfonyl chloride intermediate is reacted with benzylpiperazine under basic conditions to form the sulfonamide linkage. This reaction can be carried out at room temperature or under microwave irradiation to enhance yields and reduce reaction times.
Amide Coupling Alternatives : In some synthetic routes, carboxylic acid derivatives are activated using coupling agents such as HBTU or T3P to facilitate amide bond formation with benzylpiperazine or other amines.
Representative Synthetic Procedure
A representative synthetic route adapted from recent literature is summarized below:
Analytical and Characterization Data
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) : Both ^1H and ^13C NMR spectra confirm the structure, showing characteristic aromatic, piperazine, and benzyl signals.
- Thin Layer Chromatography (TLC) : Used to monitor reaction progress and purity.
- Melting Point Determination : Confirms the physical purity of the final product.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
Research Findings and Optimization Notes
- The use of NCS in sulfonyl chloride formation improves conversion rates and reduces side-products compared to NBS, enhancing overall yield and purity.
- Microwave-assisted coupling reactions have been demonstrated to reduce reaction times significantly while maintaining or improving yields.
- Coupling agents like HBTU and T3P are effective in activating carboxylic acids for amide bond formation, offering alternatives to direct sulfonyl chloride methods.
- Steric and electronic effects on the benzylpiperazine moiety can influence coupling efficiency and biological activity, suggesting that substituent modifications may require tailored synthetic conditions.
Summary Table of Key Preparation Methods
| Preparation Step | Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Esterification of 4-fluorobenzoic acid | Reflux with ethanol and H2SO4 | 4-Fluorobenzoic acid, ethanol, H2SO4 | High yield, simple setup | Requires long reflux time |
| Hydrazide formation | Reaction with hydrazine hydrate | Ester, hydrazine hydrate, ethanol | Solid product formation, easy isolation | Long reaction time |
| Sulfonyl chloride formation | Halogenation with NCS | Sulfinic acid intermediate, NCS | High conversion, less hydrolysis | Requires careful handling of reagents |
| Sulfonamide coupling | Reaction with benzylpiperazine | Sulfonyl chloride, benzylpiperazine, base | Efficient coupling, microwave acceleration possible | Sensitive to moisture |
| Amide coupling alternative | Coupling agents like HBTU or T3P | Carboxylic acid, benzylpiperazine, coupling agent | Mild conditions, versatile | Cost of coupling agents |
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The fluorobenzoic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: The sulfonyl group can be reduced to sulfides or sulfoxides.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reactions: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Sulfides and sulfoxides.
Substitution Products: Amides, esters, and thioethers.
Scientific Research Applications
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its pharmacological activities, including its potential use as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid with structurally related compounds, emphasizing key functional groups, substituents, and inferred properties.
Structural Analogues with Sulfonyl and Piperazinyl Groups
4'-((Benzoyl(4-chlorophenylhydrazono)methyl)sulfonyl)acetanilide () Structural Features: Contains a sulfonyl group linked to a benzoylhydrazone and a chlorophenyl substituent. The chlorine atom may increase lipophilicity compared to fluorine. Applications: Hydrazones are often explored for antimicrobial or antitumor activity due to their reactive imine bonds .
(4-Benzylpiperazin-1-yl)acetic Acid (3-Allyl-2-hydroxybenzylidene)hydrazine ()
- Structural Features : Shares the 4-benzylpiperazine moiety but replaces the sulfonyl-benzoic acid with an acetic acid-hydrazine hybrid.
- Key Differences : The absence of a sulfonyl group reduces hydrogen-bonding capacity, while the allyl and hydroxy groups may enhance solubility or metal coordination.
- Applications : Likely investigated for coordination chemistry or as a prodrug scaffold .
Fluorinated Benzoic Acid Derivatives
2,3,4,5-Tetrachloro-6-[[[3-[[(Nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzoic Acid () Structural Features: A perfluorinated sulfonyloxy group and tetrachlorinated benzoic acid core. Key Differences: The perfluorobutyl chain drastically increases hydrophobicity and chemical inertness, contrasting with the target compound’s benzylpiperazine group. Applications: Perfluorinated compounds are often used in surfactants or coatings due to their stability .
7-(4-[(4-Benzyl-3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid () Structural Features: A quinoline-carboxylic acid core with dual piperazine rings and fluorophenyl groups. Applications: Likely explored as a broad-spectrum antibiotic due to fluorinated quinoline motifs .
Sulfonylurea Herbicides ()
Sulfosulfuron ({1-[4,6-Dimethoxypyrimidin-2-yl]-3-[2-ethanesulfonyl-imidazo(1,2-a)pyridine-3-yl)sulfonyl]urea})
- Structural Features : A sulfonylurea bridge with pyrimidine and imidazopyridine groups.
- Key Differences : The urea linkage and heteroaromatic systems enhance herbicidal activity via acetolactate synthase inhibition, unlike the target compound’s benzoic acid group.
- Applications : Commercial herbicide targeting grass weeds .
Data Table: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Research Findings and Implications
- Solubility : The carboxylic acid group may improve aqueous solubility compared to perfluorinated analogs (), but the benzylpiperazine moiety could counteract this by increasing lipophilicity.
- Synthetic Challenges : Discontinuation () may reflect difficulties in synthesis or purification, possibly due to steric hindrance from the benzylpiperazine-sulfonyl group.
Biological Activity
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid (CAS: 1054112-12-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 360.43 g/mol. The compound features a sulfonamide linkage, which is often associated with various biological activities.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the realm of enzyme inhibition and receptor modulation.
- Cholinesterase Inhibition : Studies have shown that derivatives of 4-fluorobenzoic acid can act as inhibitors of acetylcholinesterase, an enzyme critical in the regulation of neurotransmission. For instance, compounds derived from 4-fluorobenzoic acid have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, demonstrating comparable IC50 values to established inhibitors like tacrine .
- Antitumor Activity : The structural features of this compound suggest potential antitumor properties. Similar benzamide derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.
- Receptor Binding : The presence of the piperazine moiety may facilitate interactions with various neurotransmitter receptors, potentially influencing central nervous system activities. Compounds with similar structures have been reported to exhibit affinity for serotonin and dopamine receptors, which could be relevant for neuropsychiatric applications.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : As noted earlier, the inhibition of cholinesterases can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
- Receptor Modulation : By binding to neurotransmitter receptors, this compound may alter neuronal excitability and neurotransmission dynamics.
Study on Cholinesterase Inhibition
A study published in 2012 synthesized several derivatives based on 4-fluorobenzoic acid and evaluated their cholinesterase inhibition properties using Ellman's spectrophotometric method. Among these compounds, certain derivatives showed promising selectivity and potency against acetylcholinesterase compared to butyrylcholinesterase .
Antitumor Efficacy in Preclinical Models
In a preclinical study focused on benzamide derivatives, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity and induced apoptosis in treated cells, suggesting that further development could lead to novel anticancer therapies.
Q & A
Q. What are the recommended synthetic routes and characterization methods for 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid?
Methodological Answer: The synthesis typically involves sulfonylation of 4-fluorobenzoic acid derivatives with 4-benzylpiperazine. Key steps include:
- Sulfonylation : React 4-fluorobenzoic acid chloride with 4-benzylpiperazine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
- Characterization :
- NMR Spectroscopy : Confirm sulfonamide bond formation (δ 3.2–3.5 ppm for piperazine protons, δ 7.8–8.1 ppm for aromatic fluorobenzoyl) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 407.12) .
- HPLC Purity : Use a C18 column with acetonitrile/0.1% formic acid mobile phase (retention time ~8.2 min) .
Q. How can researchers optimize solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (primary stock), PBS (pH 7.4), and acetate buffer (pH 4.6). Use sonication and heating (37°C) to enhance dissolution .
- Stability Studies :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC .
- Light Sensitivity : Store solutions in amber vials and monitor UV-Vis absorbance changes (λmax = 260 nm) .
- Formulation : For low aqueous solubility, use cyclodextrin complexes (e.g., HP-β-CD) or lipid-based nanoemulsions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?
Methodological Answer:
- Core Modifications :
- Replace the 4-fluorobenzoic acid moiety with 3,4-difluoro or trifluoromethyl analogs to enhance lipophilicity and target binding .
- Vary the benzyl group on piperazine with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Biological Testing :
Q. What crystallographic strategies resolve structural ambiguities in sulfonamide derivatives?
Methodological Answer:
Q. How can conflicting bioactivity data from different assays be reconciled?
Methodological Answer:
- Assay Validation :
- Data Interpretation :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
